molecular formula C21H24N4O9 B11561728 N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11561728
M. Wt: 476.4 g/mol
InChI Key: JBNPVVLAHKTWSQ-AUEPDCJTSA-N
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Description

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of multiple methoxy groups and a nitrophenyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves the condensation of 2,4-dimethoxy-5-nitrobenzaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone is then reacted with 3,4,5-trimethoxybenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition of their activity. The presence of the nitrophenyl and methoxy groups enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,4-Dimethoxyphenyl)methylidene]aniline
  • N-[(E)-(4-Methoxyphenyl)methylidene]aniline
  • N-[(E)-Phenylmethylidene]-4-(trifluoromethyl)aniline

Uniqueness

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is unique due to the presence of multiple methoxy groups and a nitrophenyl moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O9

Molecular Weight

476.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C21H24N4O9/c1-30-15-9-16(31-2)14(25(28)29)6-13(15)10-23-24-19(26)11-22-21(27)12-7-17(32-3)20(34-5)18(8-12)33-4/h6-10H,11H2,1-5H3,(H,22,27)(H,24,26)/b23-10+

InChI Key

JBNPVVLAHKTWSQ-AUEPDCJTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2OC)OC)[N+](=O)[O-]

Origin of Product

United States

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